Hydrazine monohydrobromide

Vue d'ensemble

Description

It is a white crystalline solid with the chemical formula H2NNH2·HBr and a molecular weight of 112.96 g/mol . This compound is known for its use in various chemical reactions and industrial applications.

Méthodes De Préparation

Hydrazine monohydrobromide is typically prepared by adding aqueous hydrobromic acid to aqueous hydrazine . The reaction is as follows:

Activité Biologique

Hydrazine monohydrobromide (CAS No. 13775-80-9) is a hydrazine derivative that has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

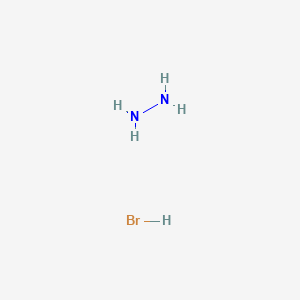

This compound is characterized by the presence of the hydrazine functional group, which is known for its reactivity and ability to form various derivatives. The compound can be represented structurally as:

This structure allows hydrazine derivatives to participate in numerous chemical reactions, leading to diverse biological activities.

Biological Activities

Hydrazine and its derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Hydrazine derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that certain hydrazone derivatives derived from hydrazine demonstrate potent inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that hydrazine derivatives may possess anticancer activity. A study highlighted the potential of specific hydrazone compounds to inhibit drug-resistant pancreatic carcinoma cells, suggesting their role as promising anticancer agents .

- CNS Effects : this compound has been observed to affect the central nervous system (CNS), causing both stimulation and depression in laboratory animals. Symptoms may include dizziness, headache, and in severe cases, coma . This dual action underscores the importance of careful dosage and application.

- Sensitization Reactions : Inhalation or skin contact with this compound can lead to sensitization reactions. Reports indicate that individuals may experience allergic responses such as contact dermatitis upon exposure .

Case Studies

- Antimicrobial Efficacy : A study conducted by Kandile et al. synthesized various hydrazone derivatives from 1-[4-(2-methoxybenzyl)-6-aryl pyridazin-3(2H)-ylidene]hydrazines. These compounds were tested against multiple bacterial strains, demonstrating effective antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 125 μg/mL .

- Anticancer Activity : Research published in the International Journal of Pharmaceutical and Clinical Research reported that certain acyl hydrazones exhibited significant cytotoxic effects against drug-resistant cancer cell lines. The findings suggest that these compounds could provide new avenues for cancer treatment .

- Toxicological Assessment : A tier II assessment of hydrazine salts indicated systemic toxicity at low doses in animal models. Observations included liver damage and increased mortality rates at higher concentrations, emphasizing the need for caution in handling this compound .

Summary of Biological Activities

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Synthesis

Hydrazine monohydrobromide is utilized as a reagent in organic synthesis. It is particularly effective in the synthesis of bromostannates and bromostannites through reactions with tin bromide. This application is crucial in the preparation of organometallic compounds that are used in various chemical reactions .

Intermediate in Pharmaceutical Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been employed in the preparation of imidazole derivatives, which are significant in medicinal chemistry due to their biological activities . The synthesis of 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole highlights its role as a key intermediate that facilitates high-yield product isolation .

Agricultural Applications

Pesticide Formulation

this compound has been noted for its potential use in agricultural chemicals. It plays a role in enhancing crop yield by controlling pests, weeds, and fungal diseases. Its effectiveness as a pesticide can be attributed to its ability to act on various biological pathways within pests and pathogens .

Materials Science

Enhancement of Perovskite Solar Cells

Recent studies have demonstrated that the addition of this compound can enhance the performance of tin halide perovskite solar cells. The compound reduces defects and trap states in perovskite materials, leading to improved efficiency and stability of solar cells . This application is pivotal for advancing renewable energy technologies.

Toxicological Considerations

While this compound has beneficial applications, it is crucial to consider its toxicological profile. The compound is classified as a hazardous substance and can cause severe health effects upon exposure. It has been associated with skin sensitization and dermatitis among workers handling it, emphasizing the need for protective measures during its use .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Reagent for bromostannates | Key in organometallic chemistry |

| Pharmaceutical Chemistry | Intermediate for imidazole derivatives | Significant for drug development |

| Agriculture | Pesticide formulation | Enhances crop yield |

| Materials Science | Enhancement of perovskite solar cells | Improves efficiency and stability |

Case Studies

-

Synthesis of Imidazole Derivatives

- Objective: To synthesize 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole.

- Method: Utilized this compound as an intermediate.

- Outcome: High yield and purity of the final product were achieved, showcasing the effectiveness of this compound in organic synthesis.

-

Performance Improvement in Solar Cells

- Study: Investigated the impact of this compound on tin halide perovskite solar cells.

- Findings: The addition resulted in reduced defect states, leading to enhanced solar cell performance.

- Significance: This application demonstrates the potential for this compound in advancing renewable energy technologies.

Analyse Des Réactions Chimiques

Thermal Decomposition

Thermogravimetric studies reveal stability limits and decomposition pathways:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Decomposition onset | ≈190°C | Atmospheric pressure | |

| Primary products | NH₃, HBr, N₂ | Above 190°C |

Notably, pyrolysis releases toxic hydrazine (N₂H₄) vapors, necessitating controlled environments in industrial applications .

Reactivity as a Reducing Agent

N₂H₅Br exhibits strong reducing properties in aqueous and non-aqueous media:

Applications include:

-

Deposition of metallic mirrors (e.g., Ag, Au) via reduction of salt solutions .

-

Selective dehalogenation of organic compounds in synthetic chemistry .

Stability in Aqueous Solutions

Contrary to its anhydrous form, N₂H₅Br shows remarkable stability in water:

| Property | Value | Implications | Reference |

|---|---|---|---|

| Dissociation | Negligible | Maintains ionic integrity (N₂H₅⁺ Br⁻) in solution | |

| pH in 2% solution | ~4.5 | Mildly acidic, suitable for controlled reactions |

This stability enables its use as a buffered reagent in pharmaceutical synthesis (e.g., isocarboxazid) .

Propriétés

IUPAC Name |

hydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXJLRODLTJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13775-80-9, 23268-00-0 | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7065627 | |

| Record name | Hydrazinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Hydrazine hydrobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13775-80-9 | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.